Aklaviketone
Overview
Description
Aklaviketone is a carboxylic ester that is the methyl ester of (1R,2R)-2-ethyl-2,5,7-trihydroxy-4,6,11-trioxo-1,2,3,4,6,11-hexahydrotetracene-1-carboxylic acid . It has a molecular formula of C22H18O8, an average mass of 410.374 Da, and a monoisotopic mass of 410.100159 Da .
Synthesis Analysis
The synthesis of this compound involves this compound reductase, an enzyme from the Streptomyces sp. strain C5 . This enzyme catalyzes the NADPH-specific conversion of this compound, maggiemycin, and 7-oxodaunomycinone to aklavinone, epsilon-rhodomycinone, and daunomycinone, respectively .Molecular Structure Analysis
The molecular structure of this compound is complex, with two defined stereocentres . It is a polyketide, a class of secondary metabolites with diverse structures and functions .Chemical Reactions Analysis
This compound is involved in several chemical reactions, particularly in the biosynthesis of several anthracycline antibiotics . The enzyme aklanonic acid methyl ester cyclase catalyzes the conversion of this compound to methyl aklanonate .Physical And Chemical Properties Analysis
This compound has a molecular formula of C22H18O8, an average mass of 410.374 Da, and a monoisotopic mass of 410.100159 Da . More detailed physical and chemical properties are not available in the retrieved sources.Scientific Research Applications
Precursor for Anti-Tumor Agents : Epi-aklaviketone is utilized as a precursor in the production of novel anthracyclines with anti-tumor bioactivity, contributing to advancements in cancer treatments (Yuan, Xie, Zhu, & Hu, 2014).
Biosynthetic Intermediary in Antibiotic Production : Aklaviketone is identified as a key biosynthetic intermediate in the production of antibiotics, specifically anthracyclinones. It's been isolated as a new metabolite in Streptomyces galilaeus fermentations (Eckardt, Schumann, Tresselt, & Ihn, 1988). Additionally, Streptomyces sp. strain C5's this compound reductase catalyzes the conversion of this compound to aklavinone, a key step in the biosynthesis of anthracycline antibiotics (Dickens, Ye, & Strohl, 1996).
Biotransformation in Microbial Strains : this compound can be transformed into other compounds like cinerubin A or α rhodomycinone by specific microbial strains, indicating its versatility in biotransformation processes (Eckardt, Schumann, Wagner, Stengel, Ihn, Novák, & Tresselt, 1989).
Role in Daunorubicin Biosynthesis : The conversion of aklanonic acid methylester to this compound by DnrD is a crucial step in the biosynthesis of daunorubicin, a chemotherapeutic agent, in Streptomyces peucetius (Madduri & Hutchinson, 1995).
properties
IUPAC Name |
methyl (1R,2R)-2-ethyl-2,5,7-trihydroxy-4,6,11-trioxo-1,3-dihydrotetracene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O8/c1-3-22(29)8-13(24)15-10(17(22)21(28)30-2)7-11-16(20(15)27)19(26)14-9(18(11)25)5-4-6-12(14)23/h4-7,17,23,27,29H,3,8H2,1-2H3/t17-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAXMIHGEZOCTQ-HTAPYJJXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(=O)C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(CC(=O)C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40151323 | |
Record name | Aklaviketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40151323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
116235-59-7 | |
Record name | Methyl (1R,2R)-2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-4,6,11-trioxo-1-naphthacenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116235-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aklaviketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116235597 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aklaviketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40151323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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